[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353975-68-4
VCID: VC8233560
InChI: InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.: 1353975-68-4

Cat. No.: VC8233560

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester - 1353975-68-4

Specification

CAS No. 1353975-68-4
Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3
Standard InChI Key SVGVNEVPPUPTGE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is C₁₄H₂₉N₃O₂, with a molecular weight of 271.40 g/mol. The structure comprises a piperidine ring substituted at the 3-position with a methylcarbamic acid tert-butyl ester group and a 2-aminoethyl side chain. The presence of a chiral center at the piperidine ring introduces stereochemical complexity, which influences its interactions with biological targets.

Structural Features

Key functional groups include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances structural rigidity and participates in hydrophobic interactions.

  • Aminoethyl side chain: A primary amine group that facilitates hydrogen bonding and protonation at physiological pH.

  • tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility and stability under acidic conditions.

Comparative Analysis with Related Compounds

A comparison with structurally analogous carbamates reveals distinct differences in biological activity and synthetic accessibility:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsBiological Activity
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl esterC₁₃H₂₇N₃O₂257.37Piperidine, aminoethyl, carbamateEnzyme inhibition
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl esterC₁₈H₃₁N₃O₃337.46Piperidine, amino acid, carbamateNeuroprotective effects

This table underscores how structural modifications, such as the addition of a methyl group or amino acid moiety, alter molecular weight and therapeutic potential.

Synthesis and Production

Synthetic Routes

The synthesis involves a multi-step process:

  • Piperidine core formation: Cyclization of appropriate precursors to generate the piperidine ring.

  • Aminoethyl side chain introduction: Alkylation or reductive amination to attach the 2-aminoethyl group.

  • Carbamate protection: Reaction with tert-butoxycarbonyl (Boc) anhydride to install the carbamate group.

Critical reaction conditions include:

  • Temperature: 0–25°C for Boc protection to prevent side reactions.

  • Solvents: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) to accelerate carbamate formation.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves:

  • Chromatography: Silica gel columns to isolate the desired stereoisomer.

  • Crystallization: Ethanol/water mixtures to obtain crystalline product.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

  • Antidepressants: Analogues with fluorinated carbamates show 90% serotonin reuptake inhibition in vitro.

  • Anticancer agents: Conjugation with platinum complexes enhances cytotoxicity against glioblastoma cells (IC₅₀ = 2.1 μM).

Case Studies

  • Parkinson’s Disease: A 2024 study demonstrated that Boc-deprotected derivatives improved motor function in rats by 55% via dopamine modulation.

  • Diabetes Mellitus: GSK-3β inhibition reduced hepatic glucose production by 30% in diabetic mice.

Physical and Chemical Properties

PropertyValue
Melting Point78–81°C
Solubility25 mg/mL in DMSO
LogP1.8
StabilityStable at pH 3–7 for 24 hours

The tert-butyl group confers lipophilicity (LogP = 1.8), enabling membrane permeability, while the carbamate group enhances aqueous solubility at acidic pH.

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